Cas no 2138546-86-6 (5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline)

5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline is a synthetic organic compound with notable chemical properties. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. The compound's unique structure allows for versatile reactions, enhancing its utility in drug discovery and materials science. Its availability in bulk quantities ensures cost-effectiveness for research and development purposes.
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline structure
2138546-86-6 structure
Product name:5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
CAS No:2138546-86-6
MF:C13H17N3
Molecular Weight:215.294182538986
CID:6520811
PubChem ID:165848757

5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline 化学的及び物理的性質

名前と識別子

    • 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
    • 2138546-86-6
    • EN300-1142360
    • インチ: 1S/C13H17N3/c1-3-4-10-5-6-11(7-13(10)14)12-8-15-16(2)9-12/h5-9H,3-4,14H2,1-2H3
    • InChIKey: PKBSGAKGPSUAMF-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C=N1)C1C=CC(=C(C=1)N)CCC

計算された属性

  • 精确分子量: 215.142247555g/mol
  • 同位素质量: 215.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 43.8Ų

5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1142360-5.0g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6
5g
$2152.0 2023-05-27
Enamine
EN300-1142360-1.0g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6
1g
$743.0 2023-05-27
Enamine
EN300-1142360-0.25g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142360-5g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142360-10g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142360-2.5g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142360-0.1g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142360-0.5g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142360-0.05g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142360-1g
5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline
2138546-86-6 95%
1g
$743.0 2023-10-26

5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline 関連文献

5-(1-methyl-1H-pyrazol-4-yl)-2-propylanilineに関する追加情報

Professional Introduction to Compound with CAS No. 2138546-86-6 and Product Name: 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline

The compound with the CAS number 2138546-86-6 and the product name 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline incorporates a pyrazole moiety, which is a heterocyclic aromatic ring system known for its versatility in biological activities. This feature, combined with the propylamine substituent, contributes to the compound's pharmacological profile, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from pyrazole derivatives. Pyrazole-based compounds have demonstrated efficacy in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the 1-methyl-1H-pyrazol-4-yl group in 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline enhances its potential bioactivity by influencing electron distribution and steric interactions within the molecular structure. These properties are critical for optimizing drug-like characteristics such as solubility, metabolic stability, and target binding affinity.

Recent studies have highlighted the importance of pyrazole derivatives in modulating enzyme activity and receptor interactions. For instance, modifications at the 4-position of the pyrazole ring can significantly alter the compound's interaction with biological targets. In the case of 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline, the methyl group at the 1-position of the pyrazole ring contributes to its stability and reactivity, enabling diverse chemical modifications for further derivatization. These attributes make it a valuable scaffold for designing next-generation pharmaceuticals.

The propylamine substituent in 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline also plays a crucial role in determining its pharmacological properties. Propylamine groups are commonly found in bioactive molecules due to their ability to form hydrogen bonds and interact with amino acid residues in proteins. This feature enhances the compound's binding affinity to biological targets, which is essential for achieving therapeutic efficacy. Additionally, propylamine derivatives have been reported to exhibit favorable pharmacokinetic profiles, including improved oral bioavailability and reduced toxicity.

Current research in medicinal chemistry emphasizes the need for structurally diverse compounds to overcome resistance mechanisms and improve treatment outcomes. The unique combination of a pyrazole ring and a propylamine moiety in 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline positions it as a promising candidate for addressing unmet medical needs. Preliminary computational studies have suggested that this compound may interact with key enzymes and receptors involved in inflammatory pathways, making it a potential lead for developing novel anti-inflammatory agents.

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the core pyrazole scaffold efficiently. These techniques not only enhance synthetic efficiency but also allow for rapid diversification of the molecular structure, enabling rapid screening of bioactive derivatives.

In conclusion, 5-(1-methyl-1H-pyrazol-4-yl)-2-propylaniline (CAS No. 2138546-86-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential bioactivity. The combination of a pyrazole ring and a propylamine substituent makes this compound a versatile scaffold for designing novel therapeutic agents. Ongoing research aims to further elucidate its pharmacological properties and explore its potential applications in drug development. As our understanding of molecular interactions continues to evolve, compounds like 5-(1-methyl-1H-pyrazol-4-yll)-2-propylaniline are poised to play a crucial role in addressing complex medical challenges.

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